molecular formula C16H13Cl3O3 B1451956 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160251-07-9

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride

Cat. No. B1451956
M. Wt: 359.6 g/mol
InChI Key: ZYRJVVIIOZFVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride” is a chemical compound . It is related to “2,6-Dichlorobenzyl chloride”, which is used in the esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene .

Scientific Research Applications

Reactivity and Synthesis Applications

Research on dichlorobenzoyl chlorides, including compounds with similar substitution patterns, has highlighted their significant reactivity, which is useful in organic synthesis. For example, studies on the solvolyses of 2,6-dichlorobenzoyl chloride have shown that these compounds follow an ionization pathway with a moderate nucleophilic solvation component, indicating their potential utility in synthesizing complex organic molecules (Kyoung-Ho Park & D. N. Kevill, 2012). Furthermore, chlorination reactions of aromatic groups in fulvic acid utilizing chloroperoxidase point towards the versatility of chlorinated compounds in modifying organic molecules, suggesting similar applications for 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride in environmental chemistry or materials science (V. Niedan, I. Pavasars, & G. Oberg, 2000).

Materials Science and Engineering

In materials science, derivatives of dichlorobenzoyl chloride have been explored for creating novel polymers and materials. The synthesis of polyethers with pendant ester groups through the polyaddition of bis(oxetane)s with active bis(esters) reveals the potential of such chlorinated compounds in developing new polymeric materials with specific properties, such as solubility in organic solvents (T. Nishikubo et al., 2004). This indicates a possible area of application for 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride in creating novel materials with tailored characteristics.

properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3O3/c1-2-21-15-8-10(16(19)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRJVVIIOZFVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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